

"Ethyl 6-chloro-4-(methylamino)nicotinate" molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 6-chloro-4-
(methylamino)nicotinate

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An In-Depth Technical Guide to Ethyl 6-chloro-4-(methylamino)nicotinate

This technical guide provides a comprehensive overview of **Ethyl 6-chloro-4-(methylamino)nicotinate**, a key chemical intermediate in synthetic chemistry, particularly within the pharmaceutical industry. This document is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical and Physical Properties

Ethyl 6-chloro-4-(methylamino)nicotinate is a pyridine derivative characterized by its specific arrangement of functional groups, which are instrumental for its role as a versatile building block in the synthesis of more complex molecules.^[1] Its key properties are summarized below.

Property	Value	Source(s)
Molecular Weight	214.65 g/mol	[1][2]
Molecular Formula	C ₉ H ₁₁ ClN ₂ O ₂	[2][3]
CAS Number	449811-28-3	[1][2]
Synonyms	Ethyl 6-chloro-4-(methylamino)pyridine-3-carboxylate; 2-Chloro-5-(ethoxycarbonyl)-4-(methylamino)pyridine	[2]
Melting Point	72-74 °C	[2]
Boiling Point	315.4 ± 37.0 °C (Predicted)	[3]
Density	1.274 ± 0.06 g/cm ³ (Predicted)	[3]
Storage Temperature	2-8°C	[3]

Synthesis and Experimental Protocols

The primary synthesis of **Ethyl 6-chloro-4-(methylamino)nicotinate** is achieved through a nucleophilic aromatic substitution reaction. This process is efficient due to the electron-deficient nature of the pyridine ring, which is activated by the presence of electron-withdrawing groups like chlorine atoms and an ester group.[1]

Protocol: Synthesis from Ethyl 4,6-dichloronicotinate

This protocol describes the selective substitution of a chlorine atom on the pyridine ring with a methylamino group.

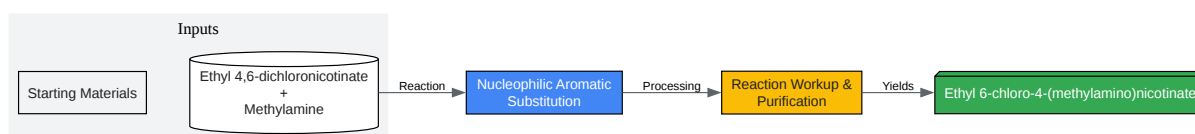
Starting Materials:

- Ethyl 4,6-dichloronicotinate
- Methylamine (CH₃NH₂)

Reaction Principle: The synthesis is a classic example of nucleophilic aromatic substitution. The electron-poor dichlorinated pyridine ring is susceptible to attack by the nucleophilic methylamine. The reaction selectively replaces one of the chlorine atoms to yield the final product.^[1]

Procedure:

- Dissolve Ethyl 4,6-dichloronicotinate in a suitable solvent (e.g., ethanol or a polar aprotic solvent).
- Add methylamine to the solution. The reaction can be carried out at room temperature or with gentle heating to increase the reaction rate.
- Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion, the reaction mixture is worked up. This may involve removing the solvent under reduced pressure.
- The crude product is then purified, typically through recrystallization or column chromatography, to yield pure **Ethyl 6-chloro-4-(methylamino)nicotinate**.



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Synthesis workflow for **Ethyl 6-chloro-4-(methylamino)nicotinate**.

Role in Drug Development and Biological Significance

Ethyl 6-chloro-4-(methylamino)nicotinate is a crucial intermediate in the synthesis of various biologically active compounds, particularly in the pharmaceutical sector.^[1] Its strategic

importance is due to its specific arrangement of functional groups, which allows for selective and sequential chemical transformations.^[1]

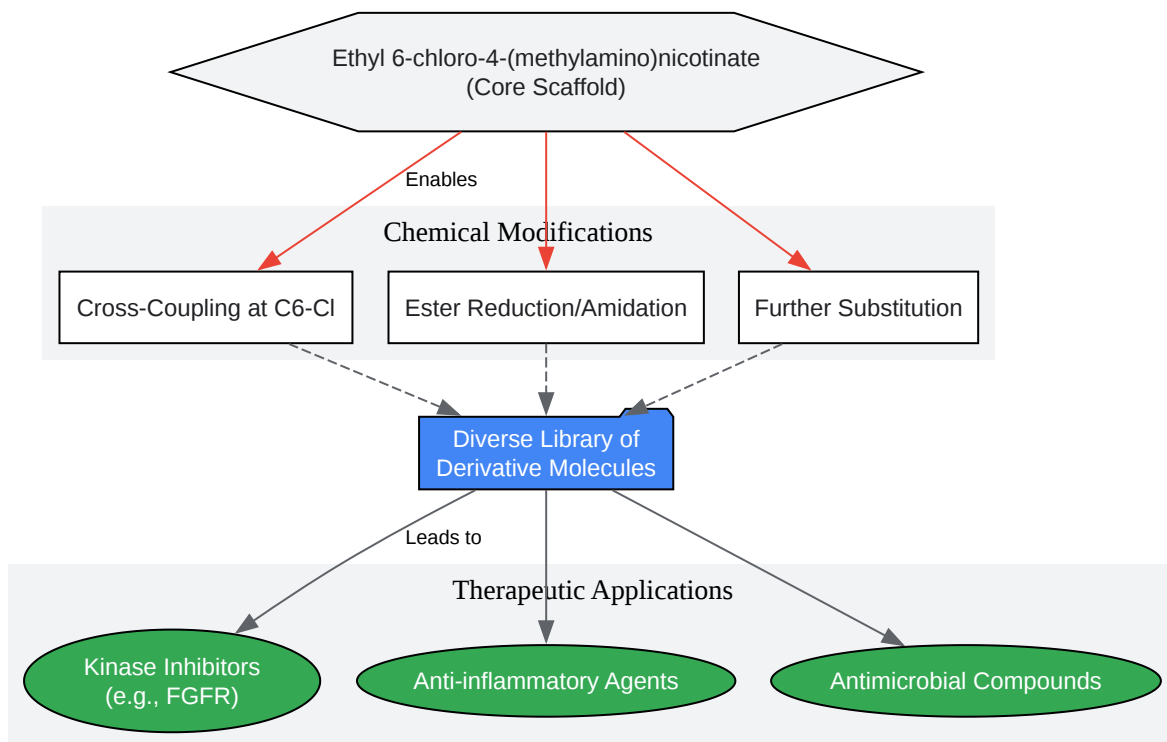
The substituents on the pyridine ring—the chlorine atom at the 6-position, the methylamino group at the 4-position, and the ethyl ester at the 3-position—each serve as a handle for further chemical modifications.^[1]

Application in Kinase Inhibitor Synthesis

A prime application of this compound is as a starting material in the multi-step synthesis of targeted cancer therapies, such as certain fibroblast growth factor receptor (FGFR) inhibitors.^[1] The nicotinate core is a common feature in the design of kinase inhibitors, which target signaling pathways involved in cancer cell proliferation.^[1] The synthesis typically involves displacing the chlorine atom in later steps through cross-coupling reactions to build the final complex structure of the inhibitor.^[1]

Interaction with Molecular Targets

The biological activity of derivatives of **Ethyl 6-chloro-4-(methylamino)nicotinate** is attributed to their interaction with various molecular targets, including enzymes and receptors.^[1] It is believed that a key mechanism of action involves binding to nicotinic acid receptors, which modulates their activity and influences a variety of cellular pathways, including signal transduction and gene expression.^[1]



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Role as an intermediate in developing diverse therapeutic agents.

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- To cite this document: BenchChem. ["Ethyl 6-chloro-4-(methyamino)nicotinate" molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1321013#ethyl-6-chloro-4-methylamino-nicotinate-molecular-weight\]](https://www.benchchem.com/product/b1321013#ethyl-6-chloro-4-methylamino-nicotinate-molecular-weight)

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